molecular formula C23H25ClN2O2 B4605816 1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride

1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride

Cat. No.: B4605816
M. Wt: 396.9 g/mol
InChI Key: CWHWSISOLZQGIR-UHFFFAOYSA-N
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Description

1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride is a complex organic compound that features an indole moiety, a furan ring, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride typically involves multiple steps, starting from readily available starting materials. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions The furan ring can be introduced through a cyclization reaction involving a suitable precursor

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects through the inhibition of specific enzymes, modulation of signaling pathways, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid containing an indole moiety.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride is unique due to its combination of indole, furan, and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2.ClH/c1-16(26)17-6-8-18(9-7-17)23-11-10-20(27-23)15-24-13-12-19-14-25-22-5-3-2-4-21(19)22;/h2-11,14,16,24-26H,12-13,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHWSISOLZQGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CNC4=CC=CC=C43)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride
Reactant of Route 2
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1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride
Reactant of Route 4
1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride
Reactant of Route 5
1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride
Reactant of Route 6
1-[4-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenyl]ethanol;hydrochloride

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